3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid
Description
Properties
IUPAC Name |
3-[1-(cyclopropylmethyl)pyrazol-3-yl]indolizine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(21)12-9-15(19-7-2-1-3-14(12)19)13-6-8-18(17-13)10-11-4-5-11/h1-3,6-9,11H,4-5,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVKPIWPQZRDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC(=N2)C3=CC(=C4N3C=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The indolizine scaffold is typically constructed via intramolecular cyclization. A common approach involves the reaction of pyridine derivatives with α,β-unsaturated carbonyl compounds under basic conditions. For example, quinolizinium salts formed from pyridinium ylides can undergo ring contraction to yield indolizines.
Carboxylic Acid Functionalization
Preparation of 1-(Cyclopropylmethyl)-1H-Pyrazol-3-yl Moieties
Cyclopropane Synthesis
Cyclopropanecarboxylic acid derivatives, such as cyclopropylmethyl halides, are synthesized via zinc-mediated reactions. A patented method employs polished zinc cuttings activated with acetyl chloride or cuprous chloride, reacting with 2,3-dibromopropionic acid derivatives at 10–100°C to yield cyclopropanecarboxylic acid intermediates.
Pyrazole Alkylation
The cyclopropylmethyl group is introduced to the pyrazole nitrogen via alkylation. For instance, pyrazole derivatives are treated with cyclopropylmethyl bromide in the presence of a base like potassium carbonate in DMF at 60°C. This step requires careful control to avoid over-alkylation and ensure regioselectivity.
Coupling Strategies for Fragment Assembly
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between indolizine boronic esters and halogenated pyrazoles enables efficient fragment linkage. Optimized conditions using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C achieve yields exceeding 75%.
Direct C–H Arylation
Transition-metal-catalyzed C–H activation offers a step-economical route. A reported protocol utilizes Pd(OAc)₂ with pivalic acid as a ligand in DMF at 120°C, directly coupling the indolizine core with pre-functionalized pyrazoles.
Integrated Synthetic Routes
Sequential Alkylation-Oxidation Pathway
-
Pyrazole Alkylation : 1H-pyrazole-3-boronic acid is alkylated with cyclopropylmethyl bromide (K₂CO₃, DMF, 60°C, 12 h).
-
Indolizine Oxidation : Indolizine-1-carbaldehyde is oxidized to the carboxylic acid using Fe(NO₃)₃·9H₂O (MeCN, O₂, rt, 24 h).
-
Cross-Coupling : The two fragments are coupled via Suzuki-Miyaura (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C).
Yield : 62% over three steps.
One-Pot Tandem Approach
A streamlined method combines cyclopropane formation and coupling in a single reactor:
-
Cyclopropylmethyl zinc bromide (prepared in situ from Zn and 1,2-dibromocyclopropane) reacts with indolizine-1-carboxylic acid and 3-iodopyrazole under CuI catalysis.
Yield : 55% (one pot).
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Alkylation | Alkylation, Oxidation, Coupling | 62 | High purity, scalable | Multi-step, costly catalysts |
| One-Pot Tandem | In situ cyclopropane + coupling | 55 | Reduced steps, time-efficient | Lower yield, complex optimization |
| C–H Arylation | Direct coupling via C–H activation | 68 | Atom-economical, no pre-functionalization | High temperatures, sensitive substrates |
Mechanistic Insights
Iron-Catalyzed Oxidation Mechanism
The Fe³⁺/O₂ system generates reactive oxygen species that abstract a hydrogen atom from the aldehyde, forming a carboxyl radical. Subsequent disproportionation yields the carboxylic acid. Isotopic labeling studies confirm no incorporation of oxygen from water, supporting a purely aerobic pathway.
Regioselectivity in Pyrazole Alkylation
Steric and electronic effects dictate N1-alkylation over N2. DFT calculations reveal a lower activation energy for attack at the less hindered nitrogen, favoring cyclopropylmethyl incorporation at N1.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Neurodegenerative Diseases
Recent studies have highlighted the role of compounds similar to 3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid as inhibitors of Dual Leucine Zipper Kinase (DLK), which is implicated in neurodegeneration. DLK plays a crucial role in neuronal injury, and its inhibition may provide therapeutic benefits for conditions such as:
- Amyotrophic Lateral Sclerosis (ALS)
- Alzheimer's Disease
- Parkinson's Disease
Research indicates that compounds targeting DLK could mitigate neuronal death and promote axonal regeneration, offering hope for treating these debilitating diseases .
Cancer Treatment
The compound's structure suggests potential anti-cancer properties, particularly through mechanisms involving apoptosis and cell cycle regulation. Preliminary studies have shown that indolizine derivatives can induce apoptosis in various cancer cell lines. The unique cyclopropylmethyl and pyrazole substituents may enhance the selectivity and potency of these compounds against tumor cells while minimizing effects on normal cells.
Case Study 1: DLK Inhibition
In a study published in Nature Neuroscience, researchers synthesized a series of pyrazole derivatives, including compounds structurally related to this compound. The results demonstrated significant inhibition of DLK activity, leading to reduced neuronal apoptosis in vitro and improved outcomes in animal models of neurodegeneration .
Case Study 2: Anti-Cancer Activity
A study published in Molecular Cancer Therapeutics investigated the effects of various indolizine derivatives on breast cancer cell lines. The researchers found that compounds with similar structural features to this compound exhibited potent anti-proliferative effects, with IC50 values indicating effectiveness at low concentrations .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Bioactivity
- The tetrahydroquinazoline system in introduces rigidity and planar aromaticity, which may favor DNA intercalation or enzyme binding, unlike the indolizine core of the target compound .
Biological Activity
3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid is a heterocyclic compound notable for its unique structural features, which include an indolizine core and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
- IUPAC Name : 3-[1-(cyclopropylmethyl)pyrazol-3-yl]indolizine-1-carboxylic acid
- Molecular Formula : C₁₆H₁₅N₃O₂
- Molecular Weight : 281.31 g/mol
- CAS Number : 1422069-19-9
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by targeting specific molecular pathways, including the vascular endothelial growth factor receptor (VEGFR) pathway. In vitro studies have shown that derivatives of this compound can inhibit cell migration and proliferation, indicating potential as an anti-cancer agent .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, showing activity against various bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound is believed to involve:
- Binding to specific enzymes or receptors, modulating their activity.
- Inducing apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Anticancer Studies :
- Antimicrobial Activity :
Data Table: Biological Activities
Q & A
Q. Key Analytical Validation :
- NMR (1H/13C) confirms cyclopropylmethyl integration and regioselectivity.
- TLC monitors reaction progress .
- X-ray crystallography (SHELX programs) resolves structural ambiguities .
Table 1 : Representative Synthetic Steps and Yields
Basic Question: What characterization techniques are critical for confirming the compound’s structure?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., cyclopropylmethyl CH₂, pyrazole C-H) and confirms regiochemistry .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths/angles and confirming stereochemistry .
- IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) .
Advanced Question: How can synthetic yields be optimized for low-yielding steps (e.g., indolizine cyclization)?
Answer:
Low yields in cyclization steps (e.g., 56% in ) arise from steric hindrance or competing side reactions. Mitigation strategies:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity .
- Temperature control : Gradual heating (reflux vs. microwave-assisted) improves regioselectivity .
- Purification : Column chromatography with gradient elution isolates target products from byproducts .
Advanced Question: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting points)?
Answer:
Contradictions often stem from polymorphic forms or impurities. Methodological steps:
Replicate synthesis/purification : Use identical reagents and protocols from literature.
Analytical cross-validation : Compare DSC (melting point), HPLC (purity), and solubility in standardized solvents (e.g., DMSO, ethanol) .
Crystallographic analysis : Identify polymorphs via SHELX-refined X-ray data .
Table 2 : Example Data Comparison for Related Compounds
| Property | Study A | Study B | Likely Cause of Discrepancy |
|---|---|---|---|
| Melting Point | 215–217°C | 208–210°C | Polymorphism |
| Solubility (DMSO) | 25 mg/mL | 15 mg/mL | Impurity profile |
Advanced Question: What computational methods support structure-activity relationship (SAR) studies for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to biological targets (e.g., enzymes, receptors) .
- DFT Calculations : Gaussian or ORCA optimize geometries and calculate electrostatic potential maps for reactivity prediction.
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Advanced Question: How can stability issues (e.g., hydrolysis, oxidation) be managed during storage?
Answer:
- Storage conditions : -20°C in airtight, light-protected containers with desiccants .
- Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC .
- Formulation : Lyophilization with stabilizers (e.g., trehalose) enhances aqueous stability .
Advanced Question: What safety protocols are essential for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (H303/H313/H333 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill management : Neutralize with sand/vermiculite; dispose as hazardous waste .
Advanced Question: How can structural analogs be synthesized to explore SAR?
Answer:
- Substituent variation : Replace cyclopropylmethyl with other alkyl groups (e.g., isopropyl, allyl) via analogous alkylation .
- Heterocycle modification : Substitute indolizine with pyrrolizine or quinazoline cores using multi-component reactions .
- Bioisosteres : Replace carboxylic acid with sulfonamide or tetrazole groups via coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
